molecular formula C13H16O5 B7993674 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde

3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde

Cat. No.: B7993674
M. Wt: 252.26 g/mol
InChI Key: PJJDMEBCSNUQMK-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 1,3-dioxolane ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde typically involves the condensation of a benzaldehyde derivative with a 1,3-dioxolane moiety. One common method includes the reaction of 4-methoxybenzaldehyde with 2-(1,3-dioxolan-2-yl)ethanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 1,3-dioxolane ring may also contribute to the compound’s stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde is unique due to the combination of the benzaldehyde core and the 1,3-dioxolane ring.

Properties

IUPAC Name

3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-11-3-2-10(9-14)8-12(11)16-5-4-13-17-6-7-18-13/h2-3,8-9,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJDMEBCSNUQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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